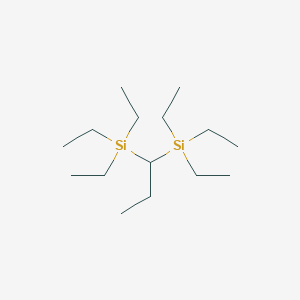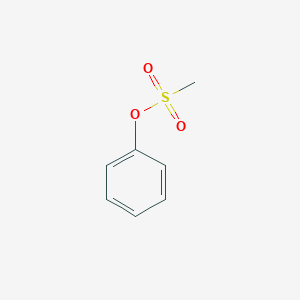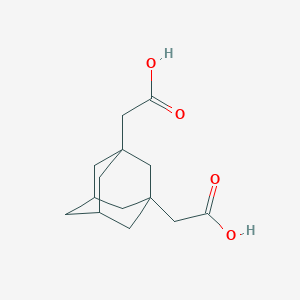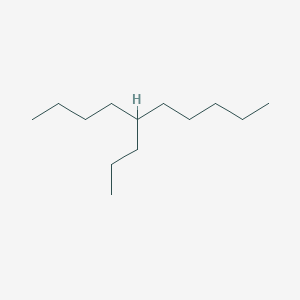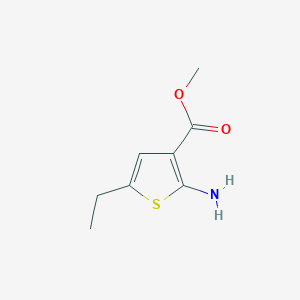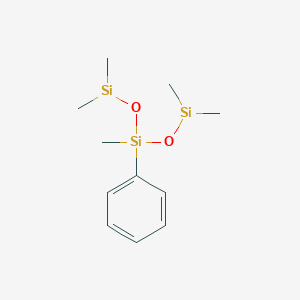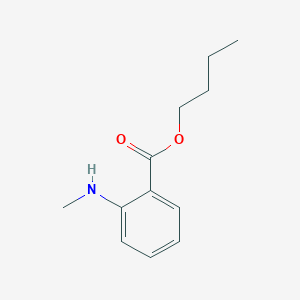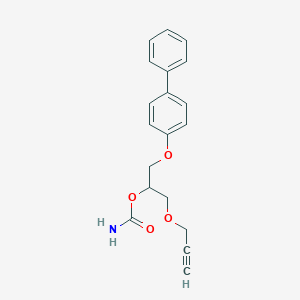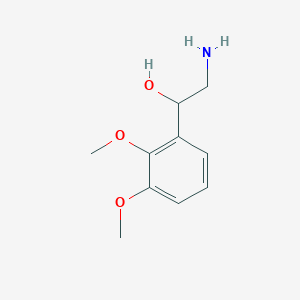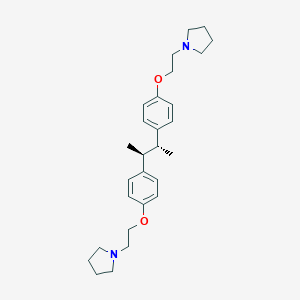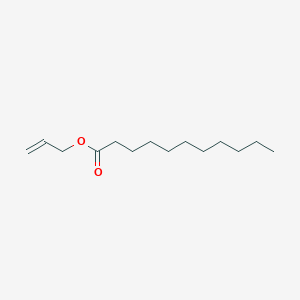
Allyl undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl undecanoate is a chemical compound that belongs to the class of esters. It is a clear, colorless liquid with a fruity odor. Allyl undecanoate has various industrial applications, including its use as a flavoring agent, fragrance, and as a raw material in the production of other chemicals. It also has potential applications in the field of scientific research, particularly in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of allyl undecanoate is not well understood. However, it is believed to work through various pathways, including the regulation of gene expression and the modulation of signaling pathways. It may also act as an antioxidant, protecting cells from oxidative stress.
Effets Biochimiques Et Physiologiques
Allyl undecanoate has been shown to have several biochemical and physiological effects. It has been found to have a positive effect on lipid metabolism, reducing levels of triglycerides and cholesterol in the blood. It has also been shown to have anti-inflammatory properties, reducing levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of allyl undecanoate is its versatility. It can be used in a wide range of experiments, from plant physiology to biochemistry. It is also relatively easy to obtain and has a low cost compared to other chemicals used in scientific research.
However, there are also some limitations to the use of allyl undecanoate. It is a relatively unstable compound and can degrade over time, particularly in the presence of light. It also has a strong odor, which can make it difficult to work with in some lab settings.
Orientations Futures
There are several potential future directions for the study of allyl undecanoate. One area of interest is in the development of new plant growth regulators based on the compound. Another potential application is in the development of new anti-inflammatory drugs, based on its demonstrated anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of allyl undecanoate and its potential applications in various fields of scientific research.
Méthodes De Synthèse
Allyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and allyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation and can be further refined through various methods, such as chromatography.
Applications De Recherche Scientifique
Allyl undecanoate has several potential applications in scientific research. One of the most promising areas is in the study of plant physiology. Allyl undecanoate has been shown to have a positive effect on the growth and development of certain plant species, particularly in the early stages of growth. It has also been found to have a protective effect against certain plant diseases.
Propriétés
Numéro CAS |
17308-90-6 |
|---|---|
Nom du produit |
Allyl undecanoate |
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
prop-2-enyl undecanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4H,2-3,5-13H2,1H3 |
Clé InChI |
PSGSIXPTLRADTD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCC=C |
SMILES canonique |
CCCCCCCCCCC(=O)OCC=C |
Autres numéros CAS |
17308-90-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



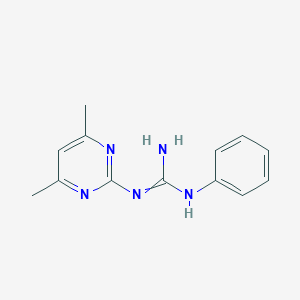
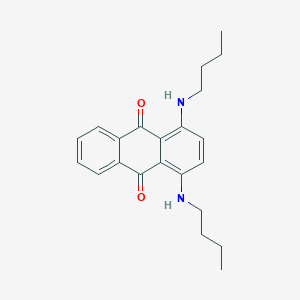
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
